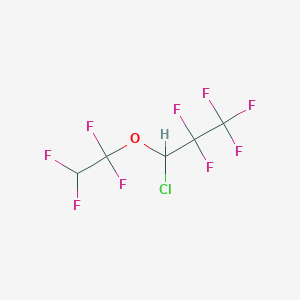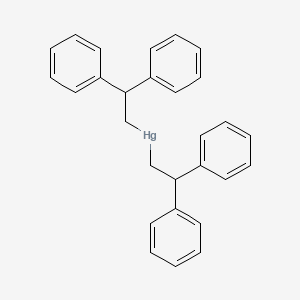
Bis(2,2-diphenylethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-diphenylethyl)mercury: is an organomercury compound characterized by the presence of two 2,2-diphenylethyl groups bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-diphenylethyl)mercury typically involves the reaction of mercury(II) salts with 2,2-diphenylethyl reagents. One common method is the reaction of mercury(II) chloride with 2,2-diphenylethyl lithium or Grignard reagents under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the principles of organomercury synthesis in a controlled environment would apply.
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-diphenylethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The mercury atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic acids or alcohols, while reduction can produce elemental mercury and hydrocarbons.
Scientific Research Applications
Bis(2,2-diphenylethyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the toxicological effects of organomercury compounds often includes this compound.
Industry: Although limited, its applications in industry include use in specialized chemical processes and materials science.
Mechanism of Action
The mechanism by which bis(2,2-diphenylethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group bonded to mercury and is used as a preservative and antiseptic.
Uniqueness: Bis(2,2-diphenylethyl)mercury is unique due to the presence of bulky 2,2-diphenylethyl groups, which influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds like dimethylmercury and diethylmercury.
Properties
CAS No. |
38958-17-7 |
|---|---|
Molecular Formula |
C28H26Hg |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
bis(2,2-diphenylethyl)mercury |
InChI |
InChI=1S/2C14H13.Hg/c2*1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2*2-12H,1H2; |
InChI Key |
SIBHMSCNWYFKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Hg]CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


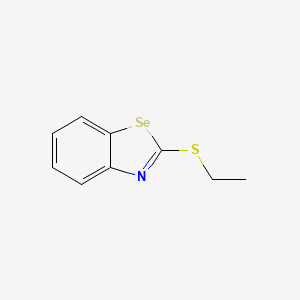
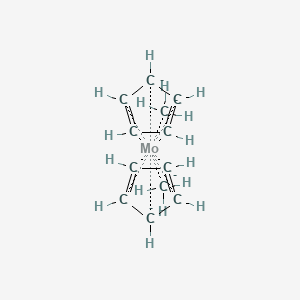
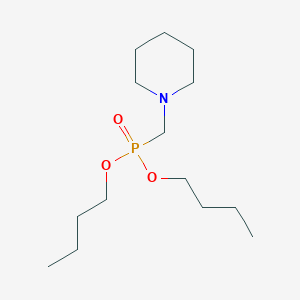
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
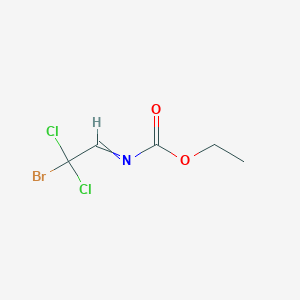
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
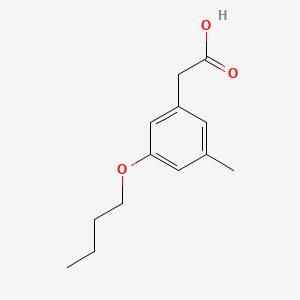
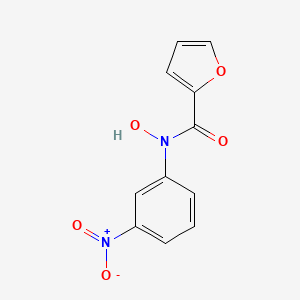
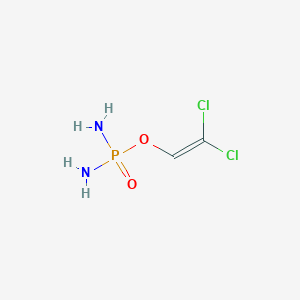
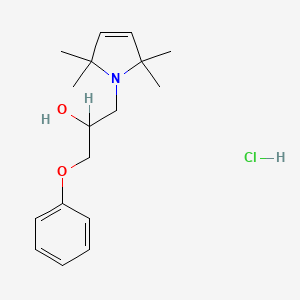
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)


